![molecular formula C24H16S B12572452 2-[(Naphthalen-2-yl)sulfanyl]anthracene CAS No. 189882-99-3](/img/structure/B12572452.png)
2-[(Naphthalen-2-yl)sulfanyl]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Naftil-2-il)sulfánil]antracena es un compuesto orgánico que pertenece a la clase de derivados del antraceno. Se caracteriza por la presencia de un grupo naftaleno unido al núcleo de antraceno a través de un enlace sulfánil (tioéter).
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(Naftil-2-il)sulfánil]antracena típicamente implica la reacción de 2-bromonaftaleno con antraceno-2-tiol en condiciones específicas. La reacción generalmente se lleva a cabo en presencia de una base, como carbonato de potasio, y un catalizador de paladio, como acetato de paladio(II). La reacción se realiza en un solvente adecuado, como dimetilformamida, a temperaturas elevadas para facilitar la reacción de acoplamiento.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para 2-[(Naftil-2-il)sulfánil]antracena no están bien documentados, el enfoque general implicaría ampliar los métodos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, para lograr mayores rendimientos y pureza. Además, se emplearían técnicas de purificación, como la recristalización o la cromatografía, para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(Naftil-2-il)sulfánil]antracena puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo sulfánil se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El compuesto se puede reducir para formar los derivados de hidrocarburos correspondientes.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en los anillos de antraceno o naftaleno.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar reactivos electrófilos, como bromo o ácido nítrico, en condiciones controladas.
Principales productos formados
Oxidación: Sulfoxidos o sulfonas.
Reducción: Derivados de hidrocarburos.
Sustitución: Derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
2-[(Naftil-2-il)sulfánil]antracena tiene varias aplicaciones de investigación científica, que incluyen:
Electrónica orgánica: Se utiliza como componente en diodos emisores de luz orgánicos (OLED) debido a sus propiedades fluorescentes.
Ciencia de los materiales: Se emplea en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Química: Se estudia por su reactividad y potencial como bloque de construcción para moléculas más complejas.
Mecanismo De Acción
El mecanismo de acción de 2-[(Naftil-2-il)sulfánil]antracena está principalmente relacionado con su estructura electrónica. La presencia de los grupos naftaleno y antraceno permite una conjugación extensa, que puede facilitar los procesos de transferencia de electrones. Esto hace que el compuesto sea útil en aplicaciones donde el transporte de electrones es crítico, como en los OLED. El enlace sulfánil también juega un papel en la modulación de las propiedades electrónicas del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
9,10-Difenilantraceno: Otro derivado del antraceno con grupos fenilo en lugar de naftaleno.
2-Metil-9,10-bis(naftil-2-il)antraceno: Estructura similar pero con un grupo metilo.
10,10'-Difenil-9,9'-biantranceno: Contiene dos unidades de antraceno unidas por un grupo fenilo.
Singularidad
2-[(Naftil-2-il)sulfánil]antracena es único debido a la presencia del enlace sulfánil, que puede influir en sus propiedades electrónicas y reactividad. Esto lo hace diferente de otros derivados del antraceno y potencialmente útil en aplicaciones especializadas.
Propiedades
Número CAS |
189882-99-3 |
|---|---|
Fórmula molecular |
C24H16S |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2-naphthalen-2-ylsulfanylanthracene |
InChI |
InChI=1S/C24H16S/c1-2-8-20-15-23(11-9-17(20)5-1)25-24-12-10-21-13-18-6-3-4-7-19(18)14-22(21)16-24/h1-16H |
Clave InChI |
JYKMGZNGSLRQPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)SC3=CC4=CC5=CC=CC=C5C=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


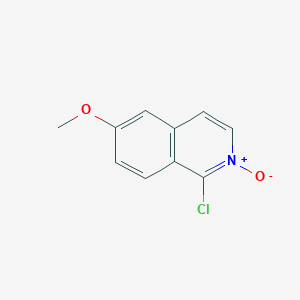
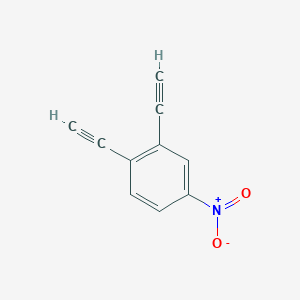
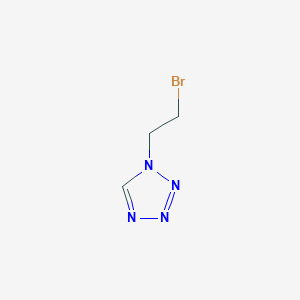
![Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]-](/img/structure/B12572387.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12572392.png)

![Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride](/img/structure/B12572406.png)
![Urea, N-5-isoquinolinyl-N'-[2-[4-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B12572411.png)
![[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol](/img/structure/B12572433.png)
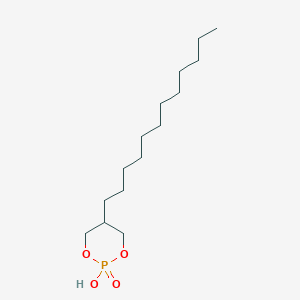
![8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline](/img/structure/B12572445.png)
![2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl-](/img/structure/B12572450.png)
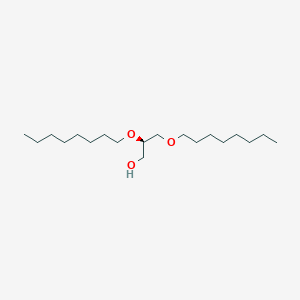
![2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane](/img/structure/B12572463.png)
